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Compound of Interest

Compound Name: 2-Hydroxy-5-nitrobenzamide

Cat. No.: B1280025 Get Quote

Introduction
2-Hydroxy-5-nitrobenzamide (CAS No. 2912-78-9) is a substituted aromatic amide that

serves as a valuable intermediate in the synthesis of various pharmaceutical and chemical

compounds.[1] Its molecular structure, featuring a primary amide, a nitro group, and a phenolic

hydroxyl group, provides multiple points for chemical modification while also dictating its

physicochemical and spectroscopic properties. The purity, identity, and structural integrity of

this compound are paramount, as they directly influence the quality, safety, and efficacy of any

subsequent products.

This application note provides a comprehensive suite of analytical methods for the definitive

characterization of 2-Hydroxy-5-nitrobenzamide. We present detailed, field-proven protocols

for spectroscopic analysis to confirm molecular structure and chromatographic methods to

assess purity. The causality behind key experimental choices is explained to empower

researchers to adapt these methods to their specific laboratory contexts.

Physicochemical Properties
A foundational understanding of the compound's properties is essential for method

development. The key physicochemical data for 2-Hydroxy-5-nitrobenzamide are

summarized below.
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Property Value Source

IUPAC Name 2-hydroxy-5-nitrobenzamide [2][3]

Synonyms 5-Nitrosalicylamide [2]

CAS Number 2912-78-9 [2][3][4]

Molecular Formula C₇H₆N₂O₄ [2][4]

Molecular Weight 182.13 g/mol [2][4]

Monoisotopic Mass 182.03275668 Da [2]

Appearance Solid (form may vary) General

Crystal System Monoclinic [5]

Analytical Workflow Overview
A multi-technique approach is necessary for the unambiguous characterization of 2-Hydroxy-
5-nitrobenzamide. The logical flow of analysis involves initial structural confirmation via

spectroscopy, followed by a quantitative assessment of purity using chromatography.

Figure 1: Overall Analytical Workflow

Purity & Quantitative Analysis

FTIR Spectroscopy
(Functional Groups)

HPLC-UV
(Purity Assay & Impurity Profiling)

Certificate of Analysis
(Identity, Purity, Strength)

UV-Vis Spectroscopy
(Chromophore System)

NMR Spectroscopy
(Proton Environment & Carbon Skeleton)

Mass Spectrometry
(Molecular Weight & Fragmentation)

2-Hydroxy-5-nitrobenzamide
(Reference Standard & Test Sample)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-nitrobenzamide
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/amides/mm2912789
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-nitrobenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-nitrobenzamide
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/amides/mm2912789
https://www.scbt.com/p/2-hydroxy-5-nitrobenzamide-2912-78-9
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-nitrobenzamide
https://www.scbt.com/p/2-hydroxy-5-nitrobenzamide-2912-78-9
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-nitrobenzamide
https://www.scbt.com/p/2-hydroxy-5-nitrobenzamide-2912-78-9
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-nitrobenzamide
https://pmc.ncbi.nlm.nih.gov/articles/PMC2971888/
https://www.benchchem.com/product/b1280025?utm_src=pdf-body
https://www.benchchem.com/product/b1280025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for the analytical characterization of the compound.

Spectroscopic Characterization
Spectroscopic techniques provide a molecular "fingerprint," offering definitive evidence of the

compound's chemical structure by probing the interactions of its bonds and functional groups

with electromagnetic radiation.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring

the absorption of infrared radiation at specific frequencies corresponding to the vibrational

modes of chemical bonds.[1] For 2-Hydroxy-5-nitrobenzamide, this technique is ideal for

confirming the presence of the hydroxyl (-OH), amide (-NH₂), carbonyl (C=O), and nitro (-NO₂)

groups.

Experimental Protocol: FTIR-ATR

Instrument Preparation: Ensure the FTIR spectrometer and Attenuated Total Reflectance

(ATR) accessory are powered on and have completed diagnostic checks.

Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a lint-

free wipe lightly dampened with isopropanol or ethanol. Allow the solvent to evaporate

completely. Record a background spectrum to subtract atmospheric (CO₂, H₂O) interference.

[7]

Sample Analysis: Place a small amount of the solid 2-Hydroxy-5-nitrobenzamide sample

directly onto the ATR crystal. Apply consistent pressure using the built-in press arm to ensure

good contact.

Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹. Co-add a minimum

of 16 scans to improve the signal-to-noise ratio.[6]

Data Processing: The resulting interferogram is automatically processed via a Fourier

transform to produce the final infrared spectrum (Absorbance vs. Wavenumber).
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Data Interpretation: The spectrum should be analyzed for characteristic absorption bands. The

presence of the key functional groups is confirmed by comparing observed peaks to

established correlation tables.
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Functional Group Vibrational Mode
Expected
Absorption (cm⁻¹)

Rationale &
Causality

Phenolic -OH
O-H Stretch (H-

bonded)
3200 - 3500 (broad)

The broadness is due

to strong

intramolecular and

intermolecular

hydrogen bonding

with the amide

carbonyl and nitro

group oxygen atoms.

[5]

Primary Amide -NH₂ N-H Stretch
~3400 and ~3200 (two

bands)

Primary amides

exhibit two distinct N-

H stretching bands

corresponding to

asymmetric and

symmetric vibrations.

Aromatic C-H C-H Stretch 3000 - 3100

These bands are

characteristic of sp² C-

H bonds in the

benzene ring.

Amide C=O C=O Stretch (Amide I) 1650 - 1680

This is a very strong

and characteristic

absorption. Its position

can be influenced by

hydrogen bonding.

Aromatic C=C C=C Stretch
1450 - 1600 (multiple

bands)

These absorptions

confirm the presence

of the aromatic ring.

Nitro -NO₂
N=O Asymmetric

Stretch
1500 - 1550

A strong,

characteristic band for

conjugated nitro

groups.
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Nitro -NO₂
N=O Symmetric

Stretch
1330 - 1370

The second strong,

characteristic band for

nitro groups.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which

corresponds to electronic transitions within the molecule. The technique is particularly useful for

analyzing compounds with conjugated systems and chromophores, such as the nitro-

substituted benzene ring in 2-Hydroxy-5-nitrobenzamide.[6] It is primarily used to determine

an optimal wavelength for HPLC detection and for quantitative analysis via Beer's Law.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: Prepare a stock solution of 2-Hydroxy-5-nitrobenzamide in a UV-

transparent solvent (e.g., methanol or ethanol) at a concentration of ~100 µg/mL. Further

dilute this stock to obtain a working solution of ~5-10 µg/mL.

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

Data Acquisition: Fill a quartz cuvette with the pure solvent to serve as a blank and record a

baseline. Fill a matched cuvette with the sample solution. Scan the sample over a

wavelength range of 200–400 nm.[6]

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The nitroaromatic

system is expected to produce characteristic absorption maxima. Based on similar

structures, significant absorbance is expected around 250 nm and in the 300-350 nm range.

[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen

framework of a molecule. ¹H NMR identifies the number and electronic environment of

hydrogen atoms, while ¹³C NMR probes the carbon skeleton. This is the most powerful

technique for unambiguous structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to allow for the

observation of exchangeable protons (-OH, -NH₂).

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. If necessary,

2D NMR experiments like COSY (¹H-¹H correlation) can be performed to confirm proton

connectivities.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Calibrate the chemical shift scale

using the residual solvent peak (e.g., DMSO at ~2.50 ppm for ¹H) or an internal standard like

tetramethylsilane (TMS).

Data Interpretation (Predicted for ¹H NMR in DMSO-d₆):

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic

region (~7.0-8.5 ppm). Their specific chemical shifts and splitting patterns (doublets, doublet

of doublets) are dictated by the electronic effects of the -OH, -NO₂, and -C(O)NH₂

substituents.

Amide Protons (2H): The -NH₂ protons will likely appear as a broad singlet. Their chemical

shift can be highly variable depending on concentration and temperature.

Hydroxyl Proton (1H): The phenolic -OH proton will appear as a broad singlet, often at a

higher chemical shift (>9 ppm) due to hydrogen bonding.

Caption: Relationship between functional groups and spectroscopic signals.

Chromatographic Purity Analysis
Principle: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing

the purity of pharmaceutical intermediates and active ingredients.[9] By utilizing a stationary

phase (column) and a mobile phase, HPLC separates the main compound from any impurities.

A UV detector then quantifies each component based on its absorbance. For 2-Hydroxy-5-
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nitrobenzamide, a reversed-phase (RP-HPLC) method is most suitable, where a nonpolar

stationary phase (C18) is used with a polar mobile phase.

Experimental Protocol: RP-HPLC with UV Detection

Instrumentation and Conditions:

HPLC System: An Agilent 1260 Infinity II or equivalent system with a quaternary pump,

autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A robust

and widely available column is recommended for method reproducibility.[10]

Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water. An isocratic elution of

40:60 (v/v) Acetonitrile:Water is a good starting point. This can be optimized to a gradient if

needed to resolve all impurities.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: Use a λmax determined from the UV-Vis analysis (e.g., 254 nm or

a higher wavelength maximum to enhance specificity).

Injection Volume: 10 µL.

Reagent and Standard Preparation:

Mobile Phase Preparation: Prepare the aqueous portion by adding 1.0 mL of concentrated

phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas both mobile phase

components before use.

Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of 2-Hydroxy-5-
nitrobenzamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to

volume with the mobile phase.

Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL

with the mobile phase. This solution is used for system suitability and quantification.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1280025?utm_src=pdf-body
https://www.johronline.com/articles/development-of-derivative-spectrophotometric-and-hplc-methods-for-determination-of-niclosamide.pdf
https://www.benchchem.com/product/b1280025?utm_src=pdf-body
https://www.benchchem.com/product/b1280025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the

standard solution.

Analysis Sequence:

1. Equilibrate the column with the mobile phase until a stable baseline is achieved (~15-20

minutes).

2. Inject a blank (mobile phase) to ensure no system contamination.

3. Make five replicate injections of the Working Standard Solution to establish system

suitability.

4. Inject the Sample Solution.

5. Inject the Working Standard Solution again at the end of the sequence to bracket the

sample and confirm system stability.

Data Analysis and System Suitability: For the method to be considered valid for the analysis,

the system suitability criteria must be met.
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Parameter Acceptance Criterion Rationale & Causality

Tailing Factor (T) T ≤ 2.0

Ensures peak symmetry. High

tailing indicates undesirable

interactions between the

analyte and the stationary

phase, which can compromise

peak integration and accuracy.

Theoretical Plates (N) N ≥ 2000

Measures column efficiency. A

high plate count indicates

sharp peaks, which are

essential for resolving the main

peak from closely eluting

impurities.

Relative Standard Deviation

(%RSD)

≤ 2.0% for peak area and

retention time (for n=5

injections)

Demonstrates the precision of

the analytical system. Low

variability is crucial for reliable

and reproducible

quantification.[10]

Purity Calculation: The purity of the test sample is typically calculated using the area

percentage method, assuming all components have a similar response factor at the chosen

wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion
The analytical methods detailed in this application note provide a robust framework for the

comprehensive characterization of 2-Hydroxy-5-nitrobenzamide. The combination of

spectroscopic techniques (FTIR, UV-Vis, NMR) ensures unambiguous structural identification,

while the validated HPLC method provides a reliable means for determining purity. Adherence

to these protocols will enable researchers, scientists, and drug development professionals to

confidently assess the quality of 2-Hydroxy-5-nitrobenzamide, ensuring its suitability for

downstream applications. It is recommended that a full method validation be performed in the

user's laboratory to ensure its suitability for the intended purpose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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